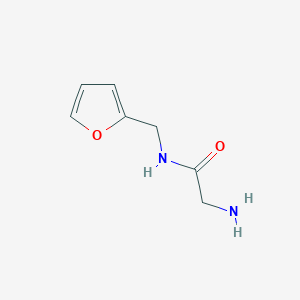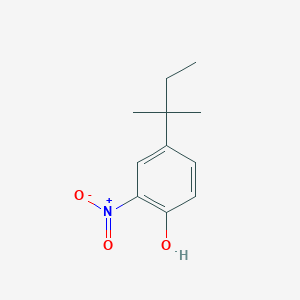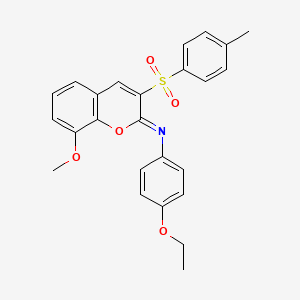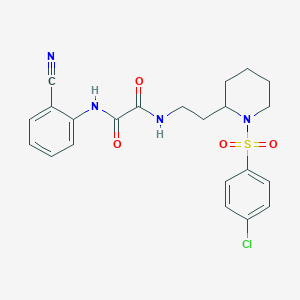
Methyl 4,6-O-benzylidene-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of Methyl 4,6-O-benzylidene-β-D-galactopyranoside and related compounds involves several key steps, including condensation, acetylation, and protective group strategies. For example, condensation of specific precursors has been employed to afford compounds with defined chiral centers and protective groups, with studies detailing the synthesis and crystal structure analysis to understand the configurations and conformations of these molecules (Krajewski et al., 1985). Another study presents a catalyzed synthesis approach using bromodimethylsulfonium bromide for efficient preparation, showcasing a method for creating key intermediates for further synthetic applications (Ding et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 4,6-O-benzylidene-β-D-galactopyranoside and its derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These studies provide detailed insights into the conformation and configuration of the galactopyranose rings, the protective groups, and the overall molecular geometry, contributing to the understanding of the compound's chemical behavior and reactivity (Krajewski et al., 1985).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including regioselective acylation and methylation. These reactions are facilitated by forming specific chelates, which enable selective modification at desired positions on the sugar molecule, highlighting the versatility of the compound in synthetic chemistry (Osborn et al., 2001).
Physical Properties Analysis
The physical properties of Methyl 4,6-O-benzylidene-β-D-galactopyranoside, including its crystalline structure and melting points, have been characterized to facilitate its use in synthesis and application in various chemical processes. These properties are crucial for handling the compound and predicting its behavior in reactions (Krajewski et al., 1985).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability under different conditions, have been explored through studies on the synthesis and reactions of the compound. These investigations provide insights into how the compound and its derivatives can be utilized in creating more complex molecules, emphasizing the importance of protective groups and stereochemistry in carbohydrate chemistry (Ding et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is a key intermediate in the synthesis of various chemical compounds. It is used in the efficient synthesis of 2,3- and 2,6-dideoxy galactopyranosides (Ning Ding et al., 2012). Its derivatives, specifically diastereoisomers, are formed under certain conditions, providing insight into the possible conformations based on NMR spectroscopic data (Neil Baggett et al., 1965). Furthermore, the compound is involved in regioselective C-3-O-acylation and O-methylation, showcasing its versatility in organic synthesis (H. Osborn et al., 2001).
Application in Organic Synthesis
This compound is used in the preparation of 2,3-anhydroguloside and other sugar derivatives, highlighting its role in the synthesis of complex organic molecules (O. Mitsunobu et al., 1980). It is also a precursor in the creation of nitrogen-containing carbohydrate derivatives, playing a significant role in the development of new organic compounds (R. Guthrie et al., 1974).
Crystallographic and Structural Studies
The compound is used in crystallographic studies to understand the structure and conformation of cyclic benzylidene acetals. These studies are crucial for the development of O-glycoamino acid building blocks and solid-phase oligosaccharide synthesis (T. Gururaja et al., 1998).
Wirkmechanismus
Target of Action
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is primarily used in biomedical research as a potent substrate to assess the activity of the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, the β-galactosidase enzyme, by serving as a substrate for the enzyme . The bulky phenyl substituent in the compound adopts predominantly the thermodynamically more stable equatorial orientation , which may influence its interaction with the enzyme.
Result of Action
The primary result of the action of this compound is the facilitation of the activity of the β-galactosidase enzyme . This can aid in the study of enzyme-deficient disorders such as lysosomal storage diseases or certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other interacting molecules, and the specific conditions of the experimental or clinical setting. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that its stability could be affected by temperature.
Eigenschaften
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-QFIBJEGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)